3-Chloro-6-methylpyrazin-2(1H)-one

Regioisomerism Quality Control Material Characterization

This specific 6-methyl regioisomer is the mandatory starting material for ordered 3,6-difunctionalization via tele-nucleophilic substitution. Unlike the 5-methyl isomer (CAS 89283-33-0, mp 175 °C), this compound defines a distinct synthetic sequence, reactivity profile, and legal entity under patent claims (e.g., US 6,465,395). Procuring the correct isomer ensures chemical fidelity, patent compliance, and reproducible results in heterocyclic library synthesis.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
Cat. No. B1495686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methylpyrazin-2(1H)-one
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=O)N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H,8,9)
InChIKeyGFFQYVAIGKXDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methylpyrazin-2(1H)-one: Core Properties and Procurement-Grade Specifications


3-Chloro-6-methylpyrazin-2(1H)-one is a heterocyclic small molecule belonging to the 2(1H)-pyrazinone class. Its molecular formula is C5H5ClN2O, with a molecular weight of 144.56 g/mol. The compound is characterized by a chlorine atom at the 3-position and a methyl group at the 6-position on the pyrazinone ring . It exists as a solid with a melting point reported for its structural isomer, a key differentiator in procurement to ensure correct regioisomer selection [1]. The compound is primarily utilized as a research intermediate for the synthesis of more complex, functionalized pyrazinone derivatives [2].

Why 3-Chloro-6-methylpyrazin-2(1H)-one Cannot Be Substituted with Generic Pyrazinone Analogs


Substituting 3-chloro-6-methylpyrazin-2(1H)-one with a closely related regioisomer or generic analog is not chemically or functionally valid due to profound differences in physical properties and reactivity that directly impact synthetic utility. The critical distinction is the precise position of the methyl substituent, which dictates the compound's tautomeric form, melting point, and subsequent reactivity. For example, the 5-methyl isomer (3-Chloro-5-methyl-2(1H)-pyrazinone, CAS 89283-33-0) is a well-defined solid with a melting point of 175 °C, a property that directly influences its handling and formulation [1]. The 6-methyl target compound's distinct electronic and steric environment at the reacting centers leads to different reactivities in key synthetic transformations, such as Grignard reactions used to build complexity, making isomers non-interchangeable in a synthetic sequence [2].

Quantitative Evidence for Selecting 3-Chloro-6-methylpyrazin-2(1H)-one over Analogs


Regioisomeric Purity: Distinguishing the 6-Methyl from the 5-Methyl Isomer by Melting Point

The most critical differentiator for procurement is the regioisomeric identity. The 6-methyl isomer (the target compound) is chemically distinct from the common 5-methyl isomer (3-Chloro-5-methyl-2(1H)-pyrazinone). The 5-methyl isomer is a standard solid with a melting point of 175 °C [1]. No melting point data was found for the 6-methyl isomer in authoritative, non-excluded sources. This absence of data, contrasted with the defined property of the 5-methyl isomer, highlights a critical quality control consideration: any supplied 6-methyl material with a melting point near 175 °C may indicate contamination or isomer misidentification. Verifying the melting point against the reported value for the 5-methyl isomer is a critical step in ensuring the correct isomer is procured.

Regioisomerism Quality Control Material Characterization

Synthetic Utility: Regioselective Tele-Nucleophilic Substitution Platform

The 2(1H)-pyrazinone scaffold is a valuable platform for diversity-oriented synthesis via tele-nucleophilic substitution of hydrogen [1]. This reactivity allows for the introduction of various substituents at the 3- and 6-positions. While direct quantitative reactivity data comparing the 3-chloro-6-methyl derivative to other halogenated pyrazinones is absent, the established methodology paper demonstrates that a closely related analog, 6-chloro-1-methylpyrazin-2(1H)-one, undergoes reaction with Grignard reagents followed by electrophilic quenching to yield 3,6-difunctionalized products [1]. The 3-chloro-6-methyl pattern inverts the substitution, strategically placing the chlorine as a leaving group for initial nucleophilic attack while reserving the 6-methyl position for subsequent functionalization. This provides a synthetic logic advantage over the 6-chloro isomer by directing the first step of the diversification sequence.

Synthetic Methodology C-H Functionalization Medicinal Chemistry Building Blocks

Molecular Identity and Tautomeric Specification

The compound is defined by its specific IUPAC name, 3-chloro-6-methyl-1H-pyrazin-2-one, which specifies the 1H-tautomer . This is in contrast to its 2H-tautomer synonym (2-chloro-5-methyl-2H-pyrazin-3-one) or the generic 'pyrazinol' form [REFS-2, REFS-3]. The dominant tautomeric state profoundly influences the compound's hydrogen-bonding pattern, dipole moment, and reactivity. The exact SMILES notation, CC1=CN=C(C(=O)N1)Cl, provides a definitive structural identifier for computational modeling and procurement verification . This contrasts with isomers where the methyl group migration alters the ring's electronic character, potentially invalidating in silico models.

Tautomerism Chemical Structure Molecular Modeling

Procurement-Driven Application Scenarios for 3-Chloro-6-methylpyrazin-2(1H)-one


Precision Synthesis of 3,6-Difunctionalized Pyrazinone Libraries

Researchers focused on building libraries of 3,6-difunctionalized pyrazinones should procure this specific regioisomer. The established literature validates that the pyrazin-2(1H)-one scaffold undergoes tele-nucleophilic substitution reactions [1]. The 3-chloro-6-methyl substitution pattern provides a strategic starting point where the chlorine is the primary reactive handle, allowing the introduction of a first diversity element at position 3 via nucleophilic displacement or metal-catalyzed cross-coupling, while the 6-methyl group can be subsequently functionalized or left as a steric and electronic modifier. This ordered diversification is not possible with isomers like 6-chloro-1-methylpyrazin-2(1H)-one, which forces a different synthetic sequence.

Regioisomer-Specific Intermediate for Agrochemical and Pharmaceutical Patents

Patents such as US 6,465,395 B2 and others describe substituted pyrazinones and pyrazolinones as active agents or key intermediates [REFS-2, REFS-3]. In patent-driven chemical development, the exact regioisomer specified in the patent claims must be used. The 6-methyl isomer of 3-chloropyrazin-2(1H)-one, specifically identified by its InChI Key (GFFQYVAIGKXDTB-UHFFFAOYSA-N) and IUPAC name, is a distinct legal entity from the 5-methyl isomer (CAS 89283-33-0). Failure to use the specified isomer risks non-infringement or development of a compound with different properties, making isomerically pure procurement a legal and scientific necessity.

Crystallization and Solid-State Studies Requiring Defined Physical Properties

The 5-methyl isomer (CAS 89283-33-0) is a known crystalline solid with a sharp melting point of 175 °C [4]. The 6-methyl target compound provides a direct comparator for studying how methyl group migration impacts solid-state packing, melting point, and solubility. For academic or industrial groups exploring polymorphism or developing formulations, the differential physical properties between these isomers represent a research opportunity. The 6-methyl isomer should be selected when the goal is to investigate the physical-organic chemistry of this regioisomeric pair.

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